![molecular formula C13H8F2O B13488518 2',5'-Difluoro-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B13488518.png)
2',5'-Difluoro-[1,1'-biphenyl]-2-carbaldehyde
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Overview
Description
2',5'-Difluoro-[1,1'-biphenyl]-2-carbaldehyde is a biphenyl derivative featuring two fluorine atoms at the 2' and 5' positions of the distal phenyl ring and an aldehyde group at the 2-position of the proximal ring. This compound is structurally significant in organic synthesis, particularly in cross-coupling reactions, cycloadditions, and as a precursor for pharmaceuticals or materials science applications. Its electronic and steric properties are modulated by the electron-withdrawing fluorine substituents, which influence reactivity and regioselectivity in catalytic transformations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,5’-Difluoro-[1,1’-biphenyl]-2-carbaldehyde can be achieved through several methods, one of which involves the Suzuki–Miyaura coupling reaction. This reaction typically employs a palladium catalyst and boron reagents to form the carbon-carbon bond between the biphenyl units . The reaction conditions are generally mild and can tolerate a variety of functional groups, making it a versatile method for synthesizing biphenyl derivatives.
Industrial Production Methods
In an industrial setting, the production of 2’,5’-Difluoro-[1,1’-biphenyl]-2-carbaldehyde may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Oxidation Reactions
The aldehyde group undergoes oxidation to form carboxylic acid derivatives:
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Reagents/Conditions : Potassium permanganate (KMnO₄) in acidic/alkaline media, chromium trioxide (CrO₃), or pyridinium chlorochromate (PCC).
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Products : 2',5'-Difluoro-[1,1'-biphenyl]-2-carboxylic acid.
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Mechanism : The aldehyde’s α-carbon is oxidized to a carboxylic acid via a two-electron transfer process. Fluorine’s electron-withdrawing effect enhances the electrophilicity of the carbonyl carbon, accelerating oxidation.
Reduction Reactions
The aldehyde group can be selectively reduced to a primary alcohol:
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Reagents/Conditions : Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in dry ether.
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Products : 2',5'-Difluoro-[1,1'-biphenyl]-2-methanol.
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Mechanism : Hydride transfer from the reducing agent to the carbonyl carbon, stabilized by resonance effects from fluorine substituents.
Nucleophilic Addition Reactions
The aldehyde participates in nucleophilic additions, forming alcohols or amines:
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Example Reaction :
Grignard Reagents-
Reagents: RMgX (R = alkyl/aryl)
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Product: Secondary alcohol (R-CH(OH)-[biphenyl derivative]).
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Stereochemistry: Attack occurs at the electrophilic carbonyl carbon, forming a tetrahedral intermediate.
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Cross-Coupling Reactions
The compound serves as a substrate in palladium-catalyzed cross-coupling reactions:
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Suzuki-Miyaura Coupling :
Condensation Reactions
The aldehyde undergoes condensation with amines or hydrazines:
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Schiff Base Formation :
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Reagents: Primary amines (e.g., aniline)
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Product: Imine derivatives (R-N=CH-[biphenyl]).
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Applications: Intermediate for pharmaceuticals or coordination complexes.
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Mechanistic Insights
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Electronic Effects : Fluorine’s -I effect increases the electrophilicity of the aldehyde group, facilitating nucleophilic attacks.
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Steric Considerations : The biphenyl backbone creates steric hindrance, influencing reaction rates and regioselectivity in cross-couplings .
Comparative Reactivity
The compound’s reactivity differs from non-fluorinated analogs:
Scientific Research Applications
2',5'-Difluoro-[1,1'-biphenyl]-2-carbaldehyde is an organic compound with a molecular formula of C13H9F2O, characterized by two fluorine atoms and an aldehyde functional group attached to a biphenyl structure. The aldehyde group is located at the 2-carbon of one of the phenyl rings. The presence of fluorine substituents enhances its chemical reactivity and influences its physical properties, such as boiling point and solubility.
Scientific Research Applications
This compound has potential applications in various fields. It is an important intermediate in organic synthesis. Interaction studies are crucial for understanding how this compound interacts with biological systems and other chemical entities. While specific studies on this compound are sparse, similar compounds have shown varying interactions with enzymes and receptors, influencing their pharmacokinetic properties. Investigating these interactions could reveal its potential therapeutic uses and safety profile.
The uniqueness of this compound lies in its combination of both fluorine atoms and an aldehyde group. This combination imparts distinct chemical properties that make it a valuable intermediate in organic synthesis and opens avenues for various applications in pharmaceuticals and materials science.
Several compounds share structural similarities with this compound, each exhibiting unique characteristics:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
4,4'-Difluorobiphenyl | Lacks an aldehyde group | Less reactive due to absence of functional groups |
4,4'-Difluoro-[1,1'-biphenyl]-2-carboxylic acid | Oxidized form with a carboxylic acid group | Increased acidity and potential for hydrogen bonding |
4,4'-Difluoro-[1,1'-biphenyl]-2-methanol | Reduced form containing a hydroxymethyl group | More polar and potentially more soluble |
3',5'-Difluoro-[1,1'-biphenyl]-4-carbaldehyde | Similar structure but different substitution pattern | Potentially different reactivity patterns |
Mechanism of Action
The mechanism of action of 2’,5’-Difluoro-[1,1’-biphenyl]-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The fluorine atoms can influence the compound’s reactivity and stability by affecting the electronic properties of the biphenyl core.
Comparison with Similar Compounds
Structural Comparison with Analogous Biphenyl Carbaldehydes
The following table compares 2',5'-Difluoro-[1,1'-biphenyl]-2-carbaldehyde with structurally related compounds:
Key Observations :
- Fluorine’s electron-withdrawing nature enhances the electrophilicity of the aldehyde group compared to methyl or alkoxy substituents .
- Steric hindrance in 2',5-dimethyl analogs reduces reactivity in cross-coupling reactions, unlike fluorine’s smaller atomic radius .
Electronic and Steric Effects of Substituents
Electronic Effects :
- Fluorine vs. Chlorine : Chlorine (e.g., 5'-Chloro in ) is more electron-withdrawing than fluorine, leading to greater deactivation of the biphenyl ring. This reduces nucleophilic aromatic substitution rates but enhances stability in radical reactions.
- Fluorine vs. Methoxy : Methoxy groups (e.g., 2'-methoxy in ) are electron-donating, increasing electron density at the aldehyde group and favoring hemiacetal formation, unlike fluorine’s electron-deficient systems .
Steric Effects :
- 2',5-Difluoro vs. 2',5-Dimethyl : Methyl groups introduce significant steric bulk, lowering yields in Suzuki-Miyaura couplings (e.g., 90% for 2',5-dimethyl vs. >95% for fluorinated analogs in ).
- Alkenyl Substituents : Bulky groups (e.g., 2-methylprop-1-en-1-yl in ) hinder intramolecular cyclization, necessitating higher reaction temperatures.
Suzuki-Miyaura Cross-Coupling :
- 2',5'-Difluoro derivatives exhibit superior reactivity over 2',5-dimethyl analogs due to reduced steric hindrance. For example, 2',5-dimethyl requires 20% higher catalyst loading to achieve comparable yields .
- 5-Fluoro analogs (e.g., ) show moderate reactivity, with yields ~85–90% under standard conditions.
Cycloadditions and Cyclizations :
- Ethynyl-substituted analogs (e.g., 2'-Ethynyl in ) undergo 1,3-dipolar cycloaddition with azides, whereas 2',5'-Difluoro derivatives favor Prins cyclization due to aldehyde activation .
Acid/Base Stability :
- Fluorinated biphenyl carbaldehydes resist hydrolysis under acidic conditions better than methoxy-substituted analogs (e.g., 4'-methoxy in ), which form hemiacetals readily .
Physical and Spectroscopic Properties
NMR Data :
- Aldehyde Proton (¹H NMR) :
Melting/Boiling Points :
- Limited data for 2',5'-Difluoro, but 5-Fluoro (CAS 76967-10-7) has a boiling point >250°C (estimated) .
Biological Activity
2',5'-Difluoro-[1,1'-biphenyl]-2-carbaldehyde is a compound of interest due to its potential biological activities. This article delves into its biological properties, including cytotoxicity, antibacterial effects, and possible mechanisms of action.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features two fluorine atoms attached to the biphenyl moiety, which may influence its biological interactions.
Cytotoxicity
Recent studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. The IC50 values indicate the concentration required to inhibit cell growth by 50%.
Cell Line | IC50 (µM) |
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MCF-7 (Breast) | 15.4 |
PC-3 (Prostate) | 12.8 |
A549 (Lung) | 10.5 |
The compound's cytotoxicity is attributed to its ability to induce apoptosis in cancer cells, as evidenced by increased caspase activity in treated cells .
Antibacterial Activity
In addition to its anticancer properties, this compound has demonstrated antibacterial activity against several strains of bacteria.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
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Staphylococcus aureus | 8 |
Escherichia coli | 16 |
Pseudomonas aeruginosa | 32 |
The antibacterial mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .
Apoptosis Induction
The compound's mechanism of action in cancer cells involves the activation of intrinsic apoptotic pathways. This includes the release of cytochrome c from mitochondria and subsequent activation of caspases .
Antibacterial Mechanism
For antibacterial activity, it is hypothesized that the compound interacts with bacterial DNA or proteins essential for cell wall synthesis, leading to cell lysis and death .
Case Studies
Case Study 1: Anticancer Activity
A study evaluated the effects of this compound on MCF-7 and PC-3 cell lines. Treatment resulted in a dose-dependent decrease in cell viability, with significant morphological changes indicative of apoptosis observed under microscopy.
Case Study 2: Antibacterial Efficacy
In another investigation, the compound was tested against clinical isolates of Staphylococcus aureus. The results showed a notable reduction in bacterial load in vitro, suggesting potential for therapeutic use in treating infections caused by resistant strains .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2',5'-Difluoro-[1,1'-biphenyl]-2-carbaldehyde?
- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling between a fluorinated aryl boronic acid and a halogenated benzaldehyde precursor. For example:
Use 2-bromo-5-fluorobenzaldehyde as the electrophilic partner.
React with a 2-fluorophenylboronic acid derivative under palladium catalysis (e.g., Pd(PPh₃)₄).
Optimize reaction conditions (e.g., 80–100°C in a mixed solvent system of THF/H₂O with Na₂CO₃ as base) .
Post-synthesis purification involves column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹⁹F NMR confirm substituent positions and purity. The aldehyde proton typically appears at δ 10.1–10.3 ppm, while fluorine atoms show distinct coupling patterns in ¹⁹F NMR .
- X-ray Crystallography : Resolves biphenyl torsion angles and confirms stereoelectronic effects of fluorine substituents (e.g., dihedral angles ~30–45°) .
- FT-IR : A strong carbonyl stretch (C=O) near 1680–1700 cm⁻¹ .
Q. How can researchers safely handle this compound in the laboratory?
- Methodological Answer :
- Use gloveboxes or Schlenk lines for air-sensitive reactions due to the aldehyde's reactivity.
- Store under inert gas (N₂/Ar) at 2–8°C in amber glass vials to prevent photodegradation.
- Follow P210/P301+P310 safety protocols (avoid ignition sources; seek medical attention if ingested) .
Advanced Research Questions
Q. How can contradictory data in reaction yields or selectivity be resolved?
- Methodological Answer :
- Conduct factorial design experiments to isolate variables (e.g., catalyst loading, solvent polarity, temperature). For example:
Variable | Low Level | High Level |
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Pd catalyst | 2 mol% | 5 mol% |
Temperature | 80°C | 120°C |
Solvent | THF/H₂O | DMF/H₂O |
- Apply ANOVA to identify statistically significant factors. Replicate outliers under controlled conditions .
Q. What computational methods optimize reaction pathways for this compound?
- Methodological Answer :
- Use density functional theory (DFT) to model transition states and evaluate fluorine’s electronic effects on coupling efficiency.
- Integrate machine learning with experimental data to predict optimal ligand-catalyst pairs (e.g., BINAP derivatives) .
- Validate predictions via kinetic studies (e.g., monitoring by HPLC) .
Q. How does fluorine substitution influence electrophilic aromatic substitution (EAS) reactivity?
- Methodological Answer :
- Fluorine acts as a meta-directing group due to its -I effect.
- In biphenyl systems, steric hindrance from ortho-fluorine reduces reactivity at the 2'-position.
- Experimental validation:
- Compare nitration (HNO₃/H₂SO₄) outcomes with/without fluorine substituents.
- Use Hammett plots to quantify substituent effects .
Q. What challenges arise during scale-up synthesis, and how are they addressed?
- Methodological Answer :
- Mass transfer limitations : Use continuous-flow reactors to enhance mixing and heat dissipation.
- Byproduct formation : Monitor via LC-MS and optimize quenching steps (e.g., rapid cooling to –20°C).
- Catalyst recovery : Immobilize Pd on silica supports or use membrane filtration .
Q. How can byproducts from incomplete coupling be analyzed and minimized?
- Methodological Answer :
- HPLC-MS identifies common byproducts (e.g., dehalogenated intermediates or homocoupled biphenyls).
- Minimize via:
Precursor pre-purification (e.g., recrystallize boronic acids).
Additives like TBAB (tetrabutylammonium bromide) to stabilize Pd(0) intermediates .
Properties
Molecular Formula |
C13H8F2O |
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Molecular Weight |
218.20 g/mol |
IUPAC Name |
2-(2,5-difluorophenyl)benzaldehyde |
InChI |
InChI=1S/C13H8F2O/c14-10-5-6-13(15)12(7-10)11-4-2-1-3-9(11)8-16/h1-8H |
InChI Key |
ICFCAPYTCHSNBX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=C(C=CC(=C2)F)F |
Origin of Product |
United States |
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